Pentafluorobenzenesulfonyl fluorescein
Overview
Description
Synthesis Analysis
The synthesis of pentafluorobenzenesulfonyl fluorescein involves chemical reactions that introduce the pentafluorobenzenesulfonyl group to fluorescein. A novel synthesis approach involves the use of pentafluorobenzenesulfonyl hypervalent iodonium ylide for the preparation of sulfur pentafluorophenyl compounds, indicating a method for attaching the pentafluorobenzenesulfonyl group to other molecules, which could be adapted for fluorescein derivatization (Wang et al., 2017).
Molecular Structure Analysis
The molecular structure of pentafluorobenzenesulfonyl fluorescein is characterized by the presence of a fluorescein core modified with a pentafluorobenzenesulfonyl group. This modification potentially alters the electronic and steric environment of the fluorescein, affecting its fluorescent properties. Molecular structure analyses often employ techniques such as NMR and X-ray crystallography to elucidate the arrangement of atoms and the electronic environment in such compounds.
Chemical Reactions and Properties
Pentafluorobenzenesulfonyl fluorescein participates in chemical reactions typical of sulfonyl compounds and fluorescein derivatives. These reactions include nucleophilic aromatic substitutions facilitated by the pentafluorobenzenesulfonyl group, affecting the compound's reactivity and its potential for further chemical modifications. The unique reactivity of the pentafluorobenzenesulfonyl group with nucleophiles can be exploited in diagnostic applications (Boufflet et al., 2016).
Scientific Research Applications
Synthesis of Sulfur Perfluorophenyl Compounds : Pentafluorobenzenesulfonyl hypervalent iodonium ylide is effective in synthesizing sulfur pentafluorophenyl compounds with potential applications in organic synthesis and catalysis (Wang et al., 2017).
Bioisosteric Replacement in Biological Molecules : The pentafluorosulfanyl group, a part of the pentafluorobenzenesulfonyl structure, shows promise as a bioisosteric replacement for various groups in biologically active molecules, impacting drug design (Sowaileh et al., 2017).
Probing Hydrogen Bonding in Biological Systems : Fluorescein's absorption and fluorescence properties, influenced by solvent effects, can serve as a probe of hydrogen bonding in biological systems (Klonis et al., 1998).
Detection of Fluoride and Thiol : Fluorescein-based probes are effective in selectively detecting fluoride and thiol, making them suitable for applications in bioimaging and environmental sensing (Asthana et al., 2014; Liu et al., 2016).
Perfluorophenylation in Chemistry : Pentafluorobenzenesulfonyl compounds are used in the perfluorophenylation of aromatic compounds, a significant reaction in organic and pharmaceutical chemistry (Kamigata et al., 1998).
Biological Reporter Molecules : Novel fluorinated fluoresceins, due to their higher photostability and lower pH sensitivity, are ideal as biological reporter molecules (Sun et al., 1997).
Surgical Applications : Fluorescein, including its derivatives, is used in neurosurgery for guiding surgical resection and localizing lesions, enhancing surgical decision-making (Ung et al., 2021; Rey-Dios et al., 2013).
Electrochemical and Optical Measurements : Fluorescein's electrochemical properties make it suitable for various measurements, with different methods favored depending on the pH of the solution (Paziewska-Nowak et al., 2018).
Development of Novel Fluorescent Dyes : Modern chemistry utilizes fluorescein derivatives to develop sophisticated fluorescent dyes for biochemical and biological experiments (Lavis, 2017).
Detection of Sulfide Anion : Fluorescein-based chemodosimeters show excellent selectivity in detecting sulfide anions in aqueous solutions, useful in environmental monitoring and synthetic wastewater analysis (Yang et al., 2009).
Electrostatic Activation in Chemical Reactions : Electrostatic activation by sulfonylonio substitutes in pentafluorobenzenesulfonyl compounds facilitates mild SNAr reactions, leading to pharmaceutically relevant compounds (Weiss & Pühlhofer, 2001).
Analysis of Fluorine Spin-Spin Coupling Constants : Research on benzenesulfonyl fluoride derivatives, including pentafluorobenzenesulfonyl compounds, offers insights into the conformational preferences of these compounds, impacting their properties (Parr & Schaefer, 1976).
Safety And Hazards
Future Directions
Fluorescent probes like Pentafluorobenzenesulfonyl fluorescein are increasingly important for the detection and imaging of biological signaling molecules . Future development directions include developing more sensitive and specific probes , and expanding the application of fluorescent probes in various fields such as biomedical, environmental monitoring, and food safety .
properties
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLLPHZQUTIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H11F5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587900 | |
Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorobenzenesulfonyl fluorescein | |
CAS RN |
728912-45-6 | |
Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.